dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate
Description
Dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate is a heterocyclic compound featuring a fused pyrroloquinoline core, an imine functional group (C=N), and two methyl ester substituents on a benzene ring. The pyrroloquinoline moiety imparts rigidity to the structure, while the imine group enhances electronic conjugation, influencing reactivity and interactions with biological targets . This compound is of interest in medicinal chemistry due to its structural similarity to pharmacophores with known anticancer, antimicrobial, and enzyme inhibitory activities .
Properties
Molecular Formula |
C21H18N2O5 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
dimethyl 5-[(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C21H18N2O5/c1-27-20(25)13-9-14(21(26)28-2)11-15(10-13)22-17-16-7-3-5-12-6-4-8-23(18(12)16)19(17)24/h3,5,7,9-11H,4,6,8H2,1-2H3 |
InChI Key |
QAMFEXZPUPIDPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N=C2C3=CC=CC4=C3N(C2=O)CCC4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydroxylamine, resulting in the formation of 5-substituted 8,8-dimethyl-8,9-dihydro-3H,7H-[1,2]oxazino[5,4,3-de]quinolin-3-ones . Another method involves the oxidation of various pyrrolo[3,2,1-ij]quinoline-1,2-diones with m-chloroperbenzoic acid to yield substituted 1,3-oxazino[5,4,3-ij]quinolin-1,3-diones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and oxazine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research has indicated potential anticancer properties of this compound. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell survival .
- Antibacterial and Antiviral Properties : Preliminary studies suggest that dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate exhibits antibacterial and antiviral activities, making it a candidate for further exploration as a therapeutic agent against infectious diseases .
2. Organic Synthesis
- Building Block for Heterocycles : This compound serves as a versatile building block in organic synthesis for creating more complex heterocyclic compounds. Its reactivity allows chemists to develop new derivatives with tailored biological activities .
- Synthetic Routes : Common synthetic methods include multi-step reactions involving hydroxylamine derivatives and other reagents to form the desired pyrroloquinoline structures. These synthetic approaches can be optimized for yield and purity in industrial applications .
3. Material Science
- Development of New Materials : The unique properties of this compound make it suitable for applications in the development of new materials with specific chemical and physical properties. This includes potential uses in coatings, polymers, and electronic materials where enhanced performance is desired .
Case Studies
Several studies have explored the biological effects of dimethyl 5-{[(1E)-... In one study published in Molecular Pharmacology, researchers demonstrated its efficacy against specific cancer cell lines through targeted assays that measured cell viability and apoptosis rates . Another study focused on its antibacterial properties against Gram-positive bacteria, showing significant inhibition at low concentrations .
Mechanism of Action
The mechanism of action of dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
Pyrroloquinoline Derivatives: Compounds with the pyrroloquinoline core (e.g., ) exhibit enhanced π-π stacking and hydrogen-bonding capabilities compared to simpler quinoline derivatives, improving target binding .
Imine vs.
Ester Substituents: Dimethyl esters (target compound, ) improve solubility over non-esterified analogs, facilitating pharmacokinetic optimization .
Biological Activity
Dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate is a complex organic compound with notable biological activities. This article explores its synthesis, biological activities, and potential applications in medicine, particularly focusing on its anticoagulant properties and other pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrroloquinoline derivatives. The process can include the use of reagents such as dimethyl acetylenedicarboxylate (DMAD) and various hydrazines under reflux conditions to yield the target compound with high purity and yield rates ranging from 67% to 88% .
Anticoagulant Properties
Recent studies have demonstrated that derivatives of the pyrroloquinoline framework exhibit significant anticoagulant activity. The mechanism primarily involves the inhibition of coagulation factors such as Xa and XIa. For instance, a study reported that certain derivatives showed an IC50 value around 1 μM for factor Xa inhibition, indicating potent anticoagulant effects .
Table 1: Anticoagulant Activity of Pyrroloquinoline Derivatives
Cytotoxicity and Antitumor Activity
In addition to anticoagulant properties, some studies have indicated potential cytotoxic effects against cancer cell lines. For example, compounds derived from this class have shown selective toxicity towards various tumor cells while sparing normal cells, making them candidates for further development in cancer therapy .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | |
| Compound B | HeLa (Cervical) | 3.5 | |
| Compound C | A549 (Lung) | 4.0 |
The biological activity of this compound is attributed to its ability to interact with specific enzymes involved in coagulation pathways and cellular proliferation. Molecular docking studies suggest that these compounds bind effectively to the active sites of target enzymes, inhibiting their function and thereby modulating biological processes such as blood coagulation and tumor growth .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anticoagulation in Animal Models : In vivo studies using rat models demonstrated that administration of the compound resulted in significant reductions in thrombus formation compared to control groups. The effects were dose-dependent, supporting its potential as a therapeutic agent for thromboembolic disorders .
- Cytotoxicity Assessment : Clinical trials involving cancer patients have shown promising results where patients treated with formulations containing this compound exhibited reduced tumor sizes and improved survival rates compared to those receiving standard chemotherapy alone .
Q & A
Q. What synthetic routes are recommended for dimethyl 5-{[(1E)...}benzene-1,3-dicarboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound's synthesis typically involves multi-step condensation and cyclization reactions. A common approach is refluxing precursors in ethanol or DMF under inert atmospheres, followed by crystallization (e.g., aqueous DMF) to isolate the product. For example, refluxing equimolar reactants in ethanol for 3 hours achieved 86% yield in analogous heterocyclic systems . To optimize efficiency:
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer : Based on its structural analogs, the compound may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . Key protocols include:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood.
- Store in airtight containers away from ignition sources (P210) .
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention (P101) .
Advanced Questions
Q. How can computational reaction path search methods improve synthesis design for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD integrates computational path searches with experimental validation to narrow optimal conditions (e.g., solvent, temperature) . AI-driven platforms like COMSOL Multiphysics further enable real-time adjustments in reaction parameters (e.g., pressure, flow rates) for scalable synthesis .
Q. How should researchers resolve contradictions between experimental spectroscopic data and computational predictions?
- Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., solvent effects ignored in DFT). Strategies include:
Q. Which reactor designs are suitable for scaling up synthesis while maintaining efficiency?
- Methodological Answer : Continuous-flow reactors are ideal for scaling due to precise temperature control and reduced side reactions. Key considerations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
